molecular formula C17H21NO5 B11933372 1-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-2-one CAS No. 82017-78-5

1-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-2-one

Cat. No.: B11933372
CAS No.: 82017-78-5
M. Wt: 319.4 g/mol
InChI Key: HPXUNEGPCPQBQY-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-2-one is a synthetic small molecule investigated for its potent anti-mitotic activity, primarily functioning as a tubulin polymerization inhibitor. This compound is structurally characterized by a trimethoxyphenyl ring, a pharmacophore common to many antimitotic agents like combretastatin A-4 , which is known to bind at the colchicine site on β-tubulin. By disrupting microtubule dynamics, this inhibitor effectively arrests the cell cycle at the G2/M phase, leading to the induction of apoptosis in proliferating cells. Its primary research value lies in the exploration of novel chemotherapeutic strategies, particularly in the context of anti-cancer drug discovery for targeting solid tumors and angiogenesis. Researchers utilize this compound as a chemical tool to elucidate the mechanisms of mitotic arrest and cell death, to study structure-activity relationships in tubulin-binding agents, and to serve as a lead compound for the development of next-generation vascular-disrupting agents.

Properties

CAS No.

82017-78-5

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-2-one

InChI

InChI=1S/C17H21NO5/c1-21-13-10-12(11-14(22-2)17(13)23-3)7-8-16(20)18-9-5-4-6-15(18)19/h7-8,10-11H,4-6,9H2,1-3H3/b8-7+

InChI Key

HPXUNEGPCPQBQY-BQYQJAHWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCCC2=O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-2-one typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with piperidin-2-one under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

1. Anticancer Properties

  • A study highlighted that derivatives of this compound demonstrated potent antiproliferative effects against various cancer cell lines. The mechanism is believed to involve the modulation of signaling pathways critical for cell growth and apoptosis.

2. Neuroprotective Effects

  • Investigations into neuroprotective properties have shown that related compounds can reduce neuronal cell death under oxidative stress conditions. This suggests potential therapeutic applications in treating neurodegenerative diseases.

Case Study 1: Anticancer Activity

A derivative of 1-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-2-one was tested in xenograft models for its anticancer properties. The results indicated:

  • Tumor Growth Inhibition : Significant inhibition of tumor growth was observed.
  • Apoptosis Induction : Increased markers of apoptosis were noted in treated tissues, suggesting a mechanism involving programmed cell death.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of similar compounds on neuronal cell lines subjected to oxidative stress:

  • Cell Viability Improvement : Treated cells showed a marked reduction in death rates compared to untreated controls.
  • Mechanistic Insights : The neuroprotective effects may be attributed to the modulation of oxidative stress pathways.

Comparative Analysis of Related Compounds

Compound NameIC50 (µM)Cell LineActivity Description
MYF-03–690.5HEK293TPotent antiproliferative activity
MYF-03–69-NC>10HEK293TSignificantly reduced activity

This table illustrates the importance of structural modifications in determining biological activity, emphasizing how changes in functional groups can influence potency against cancer cell lines.

Mechanism of Action

The mechanism of action of 1-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-2-one involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. The compound may also interact with other proteins and receptors, contributing to its diverse biological activities .

Comparison with Similar Compounds

Key Features :

  • The 3,4,5-trimethoxyphenyl group enhances lipophilicity, aiding membrane permeability.
  • The α,β-unsaturated ketone (enone) moiety enables Michael addition reactions with biological nucleophiles (e.g., cysteine residues), contributing to its bioactivity .

Comparison with Structural Analogs

The following table summarizes key structural analogs and their comparative properties:

Compound Name Molecular Formula Key Substituents/Modifications Biological Activity/Properties References
Piperlongumine C₁₇H₁₉NO₅ 3,4,5-Trimethoxyphenyl, piperidin-2-one Senolytic, anticancer (induces ferroptosis), tubulin inhibition
(2E)-1-[4-(3-Chlorophenyl)-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one C₂₂H₂₅ClN₂O₄ 3-Chlorophenyl-piperazine Potential CNS activity (structural similarity to antipsychotics); no specific bioactivity reported
(E)-1-(2-Hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one C₁₈H₁₈O₆ 2-Hydroxyphenyl, 2,4,5-trimethoxyphenyl Hydrogen-bond-driven crystal packing; uncharacterized bioactivity
(2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one C₁₈H₁₆Cl₂O₄ 2,4-Dichlorophenyl Reduced HOMO-LUMO gap (DFT studies), enhanced charge transfer properties
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate C₁₉H₁₉ClO₆ Ester linkage, 2-chlorophenyl Potent cholinesterase inhibition (AChE IC₅₀ = 46.18 µM; BChE IC₅₀ = 32.46 µM)
3-(Furan-2-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one C₁₇H₁₈O₅ Furan-2-yl substituent Tubulin assembly inhibition; synthesized via microwave-assisted methods

Structural and Electronic Comparisons

Substituent Effects: Chlorine atoms (e.g., 2,4-dichlorophenyl analog) lower the HOMO-LUMO gap (4.12 eV vs. 4.50 eV in piperlongumine), enhancing electron transfer and reactivity .

Enone System: All analogs retain the α,β-unsaturated ketone, critical for covalent interactions with cellular targets. Modifications to the aromatic rings alter electronic density, influencing Michael acceptor strength.

Physicochemical and Pharmacokinetic Properties

Property Piperlongumine 2-Chlorophenyl Ester 2,4-Dichlorophenyl Analog
LogP 2.98 3.45 4.10
Water Solubility (mg/mL) 0.012 0.005 0.003
H-Bond Donors 1 (amide NH) 0 0
Metabolic Stability (t₁/₂, human liver microsomes) 45 min 22 min 15 min
  • Higher logP values in chlorinated analogs correlate with increased membrane permeability but reduced aqueous solubility.

Biological Activity

1-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H19NO5
  • Molecular Weight : 317.34 g/mol
  • Purity : >97% .

Synthesis

The synthesis of this compound typically involves the reaction of piperidin-2-one with 3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride. The reaction conditions often include organic solvents and specific temperature controls to optimize yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the trimethoxyphenyl moiety. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism
TMECGMelanoma15.0Dihydrofolate reductase inhibition
Pta1C. auris0.24 - 0.97Induces apoptosis and cell cycle arrest

The presence of methoxy groups in the structure is believed to enhance the compound's bioactivity by improving its interaction with target enzymes involved in cancer progression.

Antifungal Activity

The compound has also been evaluated for antifungal properties against resistant strains like Candida auris. In vitro studies showed that it could disrupt the plasma membrane integrity of fungal cells, leading to increased cell death rates .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound binds to key enzymes such as dihydrofolate reductase, leading to disruption in folate metabolism crucial for DNA synthesis.
  • Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancerous cells, particularly through mitochondrial dysfunction and caspase activation.
  • Cell Cycle Arrest : The compound can cause cell cycle arrest at various checkpoints, particularly in the S-phase, which is critical for cancer therapy .

Case Studies

Several case studies have documented the effectiveness of similar compounds:

  • Study on Trimethoxy Derivatives : This study demonstrated that trimethoxy derivatives significantly inhibited tumor growth in vivo models and showed a favorable safety profile .
  • Antifungal Efficacy Against C. auris : In clinical isolates, compounds structurally related to this compound exhibited low minimum inhibitory concentrations (MICs), indicating strong antifungal activity .

Q & A

Q. What are the standard synthetic routes for Piperlongumine?

Piperlongumine is typically synthesized via cinnamic acid derivatives. A common method involves coupling 3,4,5-trimethoxycinnamic acid with a piperidin-2-one moiety using benzotriazole-based activating agents (e.g., BtcCl) under mild conditions. Yields range from 58% to 75%, with trituration in ether/petroleum ether for purification . Alternative routes include Claisen-Schmidt condensation or microwave-assisted synthesis to enhance efficiency.

Table 1: Synthesis Methods Comparison

MethodReactantsYieldKey Reference
Benzotriazole activation3,4,5-Trimethoxycinnamic acid, BtcCl58%
Claisen-SchmidtPiperidin-2-one, trimethoxybenzaldehyde~65%

Q. Which spectroscopic techniques are essential for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the (E)-configuration of the α,β-unsaturated ketone (δ 7.6–7.7 ppm for vinyl protons) and methoxy groups (δ 3.8–3.9 ppm) .
  • IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~1600 cm⁻¹ (C=C) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 318.1442) .

Q. What in vitro assays evaluate Piperlongumine’s bioactivity?

Standard assays include:

  • Cytotoxicity : MTT assay in cancer cell lines (e.g., IC₅₀ values in µM range) .
  • Enzyme Inhibition : Fluorescence-based assays for targets like STAT3 or NF-κB .
  • ROS Induction : DCFH-DA staining to quantify reactive oxygen species .

Advanced Research Questions

Q. How can stereochemical purity be optimized during synthesis?

  • Use stereoselective catalysts (e.g., chiral bases) to favor the (E)-isomer.
  • Monitor reaction progress via HPLC with a chiral column or NOESY NMR to detect Z/E isomerization .
  • Employ low-temperature conditions to minimize thermal isomerization .

Q. How do crystallographic tools resolve polymorphic structures?

Software like SHELXL refines crystal structures using single-crystal X-ray diffraction data. Key parameters include:

  • Space group determination (e.g., Pbca for orthorhombic systems) .
  • Hydrogen bonding analysis : Weak C–H···π interactions stabilize packing (e.g., Cg2 interactions in polymorphs) .

Table 2: Crystallographic Data for Polymorphs

ParameterPolymorph A Polymorph B
Space groupPbcaP21/c
a (Å)9.430510.215
β (°)9095.7
Dihedral angle28.7°57.4°

Q. What strategies address bioactivity discrepancies across studies?

  • Standardize assay conditions : Control oxygen levels for ROS-sensitive assays .
  • Validate compound purity : Use HPLC (≥95% purity) and ¹H NMR to exclude degradation products .
  • Cross-validate targets : Combine siRNA knockdown with enzymatic assays to confirm specificity .

Q. How do computational methods aid in SAR studies of analogs?

  • Docking simulations : Predict binding modes to targets like tubulin or kinases using AutoDock .
  • DFT calculations : Optimize geometries (e.g., B3LYP/6-31G*) to correlate electronic properties with activity .
  • QSAR models : Relate substituent effects (e.g., methoxy groups) to bioactivity trends .

Methodological Guidelines

  • For synthesis : Prioritize benzotriazole-activated coupling for scalability .
  • For crystallization : Slow evaporation in DCM/hexane yields high-quality crystals for XRD .
  • For bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.